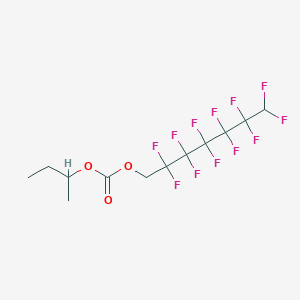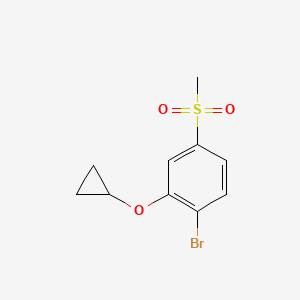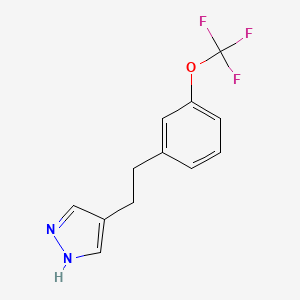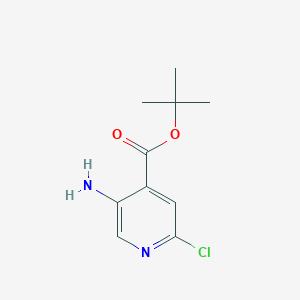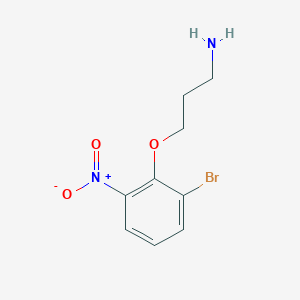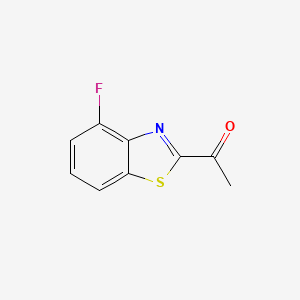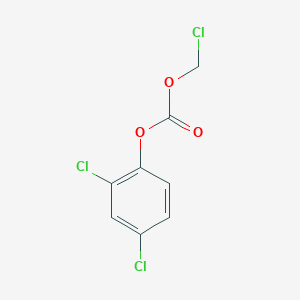
Carbonic acid chloromethyl ester 2,4-dichloro-phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, chloromethyl 2,4-dichlorophenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a carbonic acid moiety esterified with a chloromethyl group and a 2,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, chloromethyl 2,4-dichlorophenyl ester typically involves the esterification of carbonic acid with chloromethyl 2,4-dichlorophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of carbonic acid, chloromethyl 2,4-dichlorophenyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, chloromethyl 2,4-dichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carbonyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Carbonic acid, chloromethyl 2,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbonic acid, chloromethyl 2,4-dichlorophenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active chloromethyl 2,4-dichlorophenol, which can then interact with biological molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve nucleophilic attack on the ester group, leading to the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyano-(2,4-dichlorophenyl)methyl ethyl ester of carbonic acid: This compound is similar in structure but contains a cyano group instead of a chloromethyl group.
Cyano-(4-cyanophenyl)methyl ethyl ester of carbonic acid: Another similar compound with a cyano group and a different substitution pattern on the phenyl ring.
Uniqueness
Carbonic acid, chloromethyl 2,4-dichlorophenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
132905-84-1 |
|---|---|
Formule moléculaire |
C8H5Cl3O3 |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
chloromethyl (2,4-dichlorophenyl) carbonate |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-13-8(12)14-7-2-1-5(10)3-6(7)11/h1-3H,4H2 |
Clé InChI |
FULRNDWXFYYEKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
